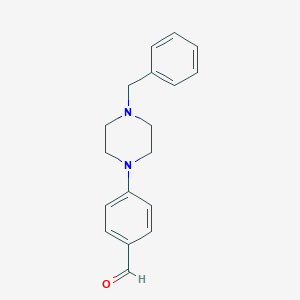

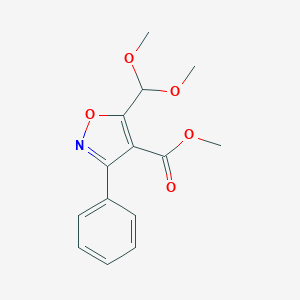

1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone" is a compound of interest within organic chemistry, particularly in the context of synthesis and characterization of complex organic molecules. The interest in this compound arises from its potential applications in various fields, including materials science and pharmacology, although our focus will exclude its drug use and dosage aspects.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes, including condensation reactions, cyclization, and functional group transformations. For example, the synthesis of related ethanone compounds has been achieved through click chemistry approaches, involving azido precursors and subsequent cyclization steps (Govindhan et al., 2017).

Molecular Structure Analysis

Molecular structure characterization is pivotal, involving techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods confirm the geometric configuration, electronic structure, and atomic composition of the compound. Crystallographic studies provide insight into the spatial arrangement and bonding interactions within the crystal lattice of similar compounds (Chidan Kumar et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. The presence of the hydroxy-ethanone group, for instance, can lead to specific reactions, such as O-H...O hydrogen bonding, influencing the compound's solubility and reactivity. Studies on related compounds have explored their thermal stability, reactivity with electrophiles, and potential as intermediates in organic synthesis (Suarez et al., 2017).

Physical Properties Analysis

The physical properties, including melting point, boiling point, and solubility, are determined by the compound's molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess the thermal properties and stability. Similar studies have been conducted on related compounds to understand their phase transitions and polymorphism (Suarez et al., 2017).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for the application of such compounds in synthesis and material science. The electron-donating and withdrawing nature of substituents significantly affects these properties. For instance, the introduction of a hydroxy group can impact the compound's reactivity and interaction with biological molecules, as seen in binding analysis studies (Govindhan et al., 2017).

Scientific Research Applications

Synthetic Approaches and Biological Activity

1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone and its derivatives have been synthesized through various routes, demonstrating significant biological activities. For instance, new synthetic routes have been developed for biologically interesting geranylated acetophenones from Melicope Semecarpifolia, leading to compounds with potential biological applications (L. Xia et al., 2010). Similarly, the synthesis of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone and its derivatives revealed excellent antimicrobial activities, highlighting the significance of such compounds in pharmaceutical applications (V.M. Sherekar -, N.S. Padole -, K.P. Kakade -, 2022).

Photoinduced Direct Oxidative Annulation

The photoinduced direct oxidative annulation technique has been used for the synthesis of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to highly functionalized polyheterocyclic 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. This approach opens new avenues for the development of complex organic compounds with potential pharmaceutical relevance (Jin Zhang et al., 2017).

Heterocyclic Compounds and Their Applications

Antimicrobial and Pharmaceutical Significance

Heterocyclic compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, have been synthesized and evaluated for their antimicrobial activity. These compounds, originating from active pharmaceutical ingredients like 4-chlorophenol, demonstrate their crucial role in medicinal and drug research (Atul K. Wanjari, 2020).

Molecular Docking and ADMET Studies

Analysis of Ethanone Derivatives

Ethanone derivatives have been subjected to molecular docking and ADMET studies to assess their antimicrobial properties. These studies aim to understand the binding efficacy of these compounds with specific proteins, indicating their potential as therapeutic agents in treating microbial infections (Medicharla SRI SATYA et al., 2022).

properties

IUPAC Name |

1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7-6-11(8(2)13)12(14)10-5-3-4-9(7)10/h6,14H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHRRUJQJXPHHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1CCC2)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358983 |

Source

|

| Record name | 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone | |

CAS RN |

175136-13-7 |

Source

|

| Record name | 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)

![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)